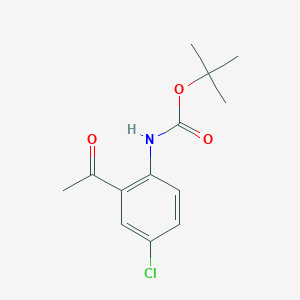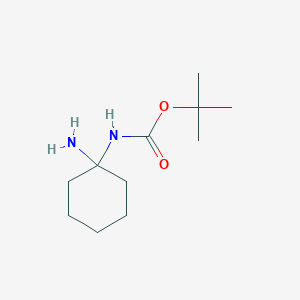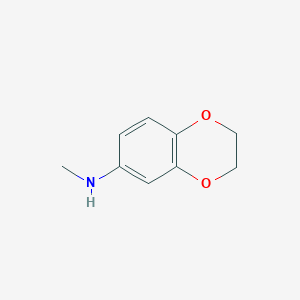
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a piperidinyl group attached to a phthalazine core. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, typically involving piperidine and a suitable leaving group on the phthalazine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nucleophiles, and bases.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(piperidin-1-yl)pyridazine: Similar structure but with a pyridazine core instead of a phthalazine core.
1-(4-Chlorophenyl)-4-(piperidin-1-yl)quinazoline: Contains a quinazoline core, offering different chemical properties and applications.
1-(4-Chlorophenyl)-4-(piperidin-1-yl)benzene: Lacks the heterocyclic core, resulting in different reactivity and uses.
The uniqueness of this compound lies in its phthalazine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H18ClN3 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-piperidin-1-ylphthalazine |
InChI |
InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)19(22-21-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 |
Clave InChI |
PQGZRVKFTLMDAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
![10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15148609.png)
![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)



![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15148647.png)

![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15148658.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B15148670.png)

![6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B15148672.png)
![4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15148674.png)

